REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7](Br)[CH:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[Mg].C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C.S(=O)(=O)(O)O>C1COCC1.C(OCC)C>[C:1]([C:5]1[CH:6]=[C:7]([B:21]([OH:22])[OH:20])[CH:8]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)Br
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for five hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Then the THF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a crude oil
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
WASH
|
Details
|
The solid is washed generously with pentane
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |